Home > Products > Screening Compounds P53434 > 4-Aminobutyric Acid Hydroiodide
4-Aminobutyric Acid Hydroiodide - 2096495-60-0

4-Aminobutyric Acid Hydroiodide

Catalog Number: EVT-1775986
CAS Number: 2096495-60-0
Molecular Formula: C4H10INO2
Molecular Weight: 231.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Aminobutyric acid, commonly known as GABA, is a naturally occurring non-proteinogenic amino acid. [] It is classified as an inhibitory neurotransmitter, playing a crucial role in the central nervous system of mammals. [] GABA is widely distributed in plants and microorganisms as well. [] In scientific research, GABA is studied for its involvement in various physiological processes and its potential therapeutic applications.

Future Directions
  • Development of Novel GABAergic Drugs: Research on GABA-related targets, such as specific GABA receptor subtypes and GABA-metabolizing enzymes, holds promise for developing new therapeutic agents for neurological and psychiatric disorders. [, ]
  • GABA and Gut-Brain Axis: Emerging evidence suggests a role for GABA in the gut-brain axis, potentially influencing gut health, brain function, and behavior. [] Further research in this area could lead to new strategies for managing gastrointestinal and mental health conditions.

4-Aminobutyric Acid (GABA)

Compound Description: 4-Aminobutyric acid, commonly known as GABA, is a naturally occurring amino acid that acts as the primary inhibitory neurotransmitter in the central nervous system of mammals. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It plays a crucial role in regulating neuronal excitability and is involved in various physiological processes, including mood, sleep, and stress response.

4-Amino-hex-5-enoic Acid

Compound Description: 4-Amino-hex-5-enoic acid is a substrate analog of 4-aminobutyric acid that acts as a selective catalytic inhibitor of 4-aminobutyrate aminotransferase in mammalian brains. [] This enzyme is responsible for breaking down GABA, so inhibiting it leads to increased GABA levels.

2,4-Diaminobutyric Acid

Compound Description: 2,4-Diaminobutyric acid is an amino acid that acts as an inhibitor of the sodium-dependent uptake of GABA in rat brain slices. [] This suggests that it interferes with the reuptake of GABA from the synaptic cleft, potentially leading to increased GABAergic signaling.

(S)-(+)-2,4-Diaminobutyric Acid

Compound Description: The (S)-(+)-enantiomer of 2,4-Diaminobutyric acid has been found to be a more potent inhibitor of the sodium-dependent uptake of GABA compared to its (R)-(−)- counterpart. [] This highlights the stereospecificity of GABA uptake mechanisms.

(R)-(−)-2,4-Diaminobutyric Acid

Compound Description: The (R)-(−)-enantiomer of 2,4-Diaminobutyric acid, while less potent than its (S)-(+)- counterpart in inhibiting GABA uptake, still demonstrates some inhibitory activity. [] This suggests that both enantiomers can interact with the GABA transporter, albeit with different affinities.

L-Glutamic Acid (Glutamate)

Compound Description: L-Glutamic acid, commonly known as glutamate, is the primary excitatory neurotransmitter in the vertebrate nervous system. [, , , , , , ] It is a precursor to GABA and plays a crucial role in learning, memory, and other cognitive functions.

γ-Hydroxyglutamic Acid

Compound Description: γ-Hydroxyglutamic acid is a naturally occurring amino acid found in various organisms, including mammals. [] It is a precursor to 2-hydroxy-4-aminobutyric acid (HABA) in the brain.

2-Hydroxy-4-Aminobutyric Acid (HABA)

Compound Description: 2-Hydroxy-4-aminobutyric acid (HABA) is an amino acid formed by the decarboxylation of γ-hydroxyglutamic acid in the brain. [] It is metabolized to malate, suggesting a potential link to metabolic pathways.

β-Alanine

Compound Description: β-Alanine is a naturally occurring beta amino acid that acts as a structural analog of GABA. [] It is involved in various physiological processes, including muscle function and energy production.

syn-2,3-Difluoro-4-aminobutyric Acid

Compound Description: syn-2,3-Difluoro-4-aminobutyric acid is a fluorinated analog of GABA that exhibits stereospecific activity at the GABAC receptor. [] The enantiomers of this compound elicit opposite responses at the GABAC receptor, highlighting the importance of stereochemistry in GABAC receptor interactions.

5-Aminovaleric Acid (DAVA)

Compound Description: 5-Aminovaleric acid, also known as DAVA, acts as a GABAB receptor antagonist. [] It is structurally similar to GABA but with an additional methylene group in its structure.

(R)-5-Amino-2-hydroxyvaleric Acid (2-OH-DAVA)

Compound Description: (R)-5-Amino-2-hydroxyvaleric acid (2-OH-DAVA) is a structural hybrid of (R)-(-)-4-amino-3-hydroxybutyric acid and DAVA. [] It exhibits a moderate affinity for GABAB receptor sites in the rat brain and shows GABAB antagonist effects.

(S)-5-Amino-2-hydroxyvaleric Acid (2-OH-DAVA)

Compound Description: (S)-5-Amino-2-hydroxyvaleric acid (2-OH-DAVA) is the enantiomer of (R)-2-OH-DAVA and also displays moderate affinity for GABAB receptor sites in the rat brain and acts as a GABAB antagonist. [] This emphasizes the stereospecificity of these receptors.

(R)-5-Amino-4-hydroxyvaleric Acid (4-OH-DAVA)

Compound Description: (R)-5-Amino-4-hydroxyvaleric acid (4-OH-DAVA) is another structural hybrid of (R)-(-)-4-amino-3-hydroxybutyric acid and DAVA that demonstrates moderate affinity for GABAB receptor sites and acts as a GABAB antagonist. []

(S)-5-Amino-4-hydroxyvaleric Acid (4-OH-DAVA)

Compound Description: (S)-5-Amino-4-hydroxyvaleric acid (4-OH-DAVA) is the enantiomer of (R)-4-OH-DAVA. Like its counterpart, it displays moderate affinity for GABAB receptor sites and functions as a GABAB antagonist, further emphasizing the importance of stereochemistry. []

(1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic Acid (CPP-115)

Compound Description: (1S,3S)-3-Amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) is a mechanism-based inactivator of GABA aminotransferase (GABA-AT) that is significantly more potent than vigabatrin. [] It has shown therapeutic potential for treating cocaine addiction and various forms of epilepsy.

(S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid

Compound Description: (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid is another potent mechanism-based inactivator of GABA-AT, showing even greater efficacy than CPP-115. [] It possesses favorable pharmacokinetic properties and has demonstrated efficacy in preclinical models of cocaine and nicotine addiction.

GABA Semicarbazones

Compound Description: GABA semicarbazones represent a class of GABA derivatives that combine the aryl semicarbazone pharmacophore with the GABA structure. [] These compounds have shown promising anticonvulsant and antinociceptive activities in preclinical models.

3α-Hydroxy-3β-methyl-21-(4-cyano-1H-pyrazol-1'-yl)-19-nor-5β-pregnan-20-one (SAGE-217)

Compound Description: SAGE-217 is a neuroactive steroid that acts as a potent positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors. [] It has undergone phase 1 clinical trials and is being investigated for treating postpartum depression, major depressive disorder, and essential tremor.

Overview

4-Aminobutyric Acid Hydroiodide is a derivative of 4-aminobutyric acid, a compound that plays a significant role in the central nervous system as a neurotransmitter. This hydroiodide form is notable for its potential therapeutic applications, particularly in treating neurological disorders. The compound is synthesized from 4-aminobutyric acid, which can be produced through various chemical processes.

Source

4-Aminobutyric Acid Hydroiodide is derived from 4-aminobutyric acid, which is naturally occurring in the human body and synthesized through the decarboxylation of glutamic acid. The hydroiodide form is obtained by reacting 4-aminobutyric acid with hydroiodic acid, enhancing its solubility and stability for pharmaceutical applications.

Classification

This compound is classified under amino acids and neurotransmitters. It is specifically categorized as a GABA (gamma-aminobutyric acid) analogue due to its structural similarities and functional roles in neurotransmission.

Synthesis Analysis

Methods

The synthesis of 4-Aminobutyric Acid Hydroiodide can be achieved through several methods:

  1. Direct Reaction: The simplest method involves the direct reaction of 4-aminobutyric acid with hydroiodic acid. This process typically requires controlled conditions to ensure complete conversion and purity of the product.
  2. Multi-step Synthesis: A more complex route involves the telomerization of ethylene with methyl trichloroacetate, followed by ammonolysis and reduction processes. This method yields 4-aminobutyric acid, which can then be converted to its hydroiodide form .
  3. Alternative Routes: Other methods include ring-opening reactions of γ-butyrolactone using potassium phthalimide, leading to the formation of 4-aminobutyric acid, which can subsequently be converted to the hydroiodide salt .

Technical Details

The yield and purity of the synthesized compound depend on various factors such as temperature, reaction time, and the presence of catalysts. For instance, the multi-stage synthesis mentioned earlier can achieve yields up to 82% under optimal conditions .

Molecular Structure Analysis

Structure

The molecular formula for 4-Aminobutyric Acid Hydroiodide is C₄H₉NO·HI. The structure consists of an amino group (-NH₂) attached to a butyric acid backbone.

Data

  • Molecular Weight: Approximately 103.12 g/mol for 4-aminobutyric acid; the hydroiodide salt adds additional mass due to iodine.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range due to the presence of hydroiodic acid.
Chemical Reactions Analysis

Reactions

4-Aminobutyric Acid Hydroiodide participates in several chemical reactions typical for amino acids:

  1. Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base depending on the pH of the environment.
  2. Formation of Salts: It readily forms salts with various acids, enhancing its solubility in aqueous solutions.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield other biologically active compounds.

Technical Details

The reactivity of this compound is influenced by its ionic nature when in hydroiodide form, which enhances solubility and interaction with biological systems.

Mechanism of Action

Process

The mechanism of action for 4-Aminobutyric Acid Hydroiodide primarily involves its role as a neurotransmitter precursor. It acts on GABA receptors in the brain, promoting inhibitory neurotransmission.

Data

Research indicates that increasing levels of this compound can enhance GABAergic activity, leading to anxiolytic effects and potential therapeutic benefits in conditions such as anxiety disorders and epilepsy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature when in hydroiodide form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • pH: Exhibits amphoteric behavior; pH-dependent solubility characteristics.

Relevant Data or Analyses

The compound's stability and solubility profiles make it suitable for pharmaceutical formulations aimed at neurological applications.

Applications

Scientific Uses

  1. Pharmaceutical Applications: Primarily used in research related to neuropharmacology due to its role as a GABA analogue.
  2. Therapeutic Potential: Investigated for potential use in treating epilepsy, anxiety disorders, and other conditions related to GABA deficiency .
  3. Research Tool: Utilized in studies exploring neurotransmitter mechanisms and receptor interactions within the central nervous system.
Synthetic Methodologies and Reaction Pathways

Ammonolysis-Based Synthesis from Renewable Feedstocks

The synthesis of 4-aminobutyric acid (GABA) hydroiodide from renewable feedstocks leverages sustainable biomass resources, circumventing traditional petrochemical routes. Chitin, the second most abundant nitrogen-containing polysaccharide in nature, serves as a key precursor. Through acidic or enzymatic hydrolysis, chitin is depolymerized to N-acetyl-D-glucosamine (NAG), which undergoes catalytic deoxygenation under hydrogen atmosphere. Using Ru/C catalysts at 200°C, NAG is converted to GABA precursors via sequential deacetylation, deamination, and reduction, achieving ~50% amine yield. Protonation with H₃PO₄ during reaction suppresses deamination, preserving the amino group for downstream hydroiodide formation [8].

Alternatively, glutamic acid from plant proteins (e.g., soybean meal) is enzymatically decarboxylated by glutamate decarboxylase (GAD) to yield GABA. This bio-catalytic route operates at 37°C and pH 4.6–5.0, minimizing energy input. Subsequent treatment with hydroiodic acid (HI) converts GABA to its hydroiodide salt, with yields exceeding 85% after crystallization [5] [6].

  • Table 1: Ammonolysis Routes from Renewable Feedstocks
    FeedstockCatalyst/ConditionsGABA Precursor YieldKey Advantage
    Chitin (NAG)Ru/C, H₂, 200°C, H₃PO₄50%Utilizes marine waste
    Glutamic acidGAD enzyme, 37°C>90%Ambient conditions

Lewis Acid-Catalyzed Cyclization in Heterocyclic Derivative Formation

Lewis acids (e.g., BF₃·Et₂O, TiCl₄, Cu(OTf)₂) enable efficient intramolecular cyclizations to synthesize GABA-derived heterocycles. In one paradigm, ortho-imino-functionalized phenyldiazoacetates undergo Lewis acid-catalyzed cyclization at ≤1 mol% catalyst loading. The electrophilic diazo carbon attacks the Lewis acid-activated imine, forming diazonium intermediates that rearrange to 2,3-substituted indoles—key scaffolds for neuroactive GABA analogues. This method achieves quantitative yields in <10 minutes at 25°C and is compatible with halogenated substrates for structural diversification [8] [10].

Notably, SnCl₄-catalyzed cyclizations of GABA-derived iminodiacids yield pyrrolidone cores, which can be hydrolyzed to GABA hydroiodide. Kinetic studies show a 20-fold rate enhancement versus uncatalyzed reactions due to LUMO-lowering effects [10].

Intramolecular Iso-Imido Ring Formation for Structural Optimization

Iso-imido rings serve as protected GABA synthons for selective functionalization. 4-Azidobutyronitrile undergoes Staudinger reduction with trisodium thiophosphate in D₂O at 90°C, generating transient iso-imido intermediates via intramolecular aza-Wittig pathways. Acidic hydrolysis (HCl/HI) then cleaves the ring to GABA, followed by HI salt precipitation. This route achieves >95% isotopic purity for deuterated GABA hydroiodide, crucial for metabolic tracing studies [4].

  • Key steps:
  • Azide reduction: R-N₃ → R-NH₂ (nucleophilic attack by P₃O₁₀³⁻)
  • Cyclization: ω-Amino nitrile → Five-membered iso-imido ring
  • Hydrolysis: Ring cleavage with HI → GABA hydroiodide

Optimization studies show pH control (<2.0) during hydrolysis suppresses byproducts like succinimide, enhancing hydroiodide yield by 30% [4] [6].

Hydroiodic Acid Salt Formation Mechanisms and Yield Optimization

GABA hydroiodide crystallization is governed by proton transfer equilibria and solvent polarity effects. In ethanol-water mixtures (4:1 v/v), GABA’s carboxylate group (pKₐ 4.23) is protonated by HI (pKₐ −10), forming a zwitterion that precipitates as [H₃N-(CH₂)₃-COOH]⁺I⁻. Yield optimization hinges on:

  • HI stoichiometry: 1.05–1.10 equivalents maximizes salt purity (≥99%)
  • Temperature gradient: Slow cooling (0.5°C/min) from 60°C → 4°C yields >90% recovery
  • Anti-solvents: Diethyl ether reduces GABA hydroiodide solubility to <1 mg/mL, enhancing crystallization [3] [5].
  • Table 2: Hydroiodide Salt Crystallization Conditions
    ParameterOptimal RangeImpact on Yield
    Solvent systemEtOH:H₂O (4:1 v/v)Minimizes solubility
    HI equivalence1.05–1.10 eqPrevents free acid
    Cooling rate0.5°C/minImproves crystal size
    Seed crystals0.1% w/wControls polymorphism

Process mass intensity (PMI) analysis reveals ethanol recycling reduces waste by 40%, aligning with green chemistry principles [3].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Routes

Solid-Phase Synthesis

Resin-bound strategies (e.g., Wang resin) anchor GABA precursors via ester linkages. Azide reduction with SnCl₂ or Bu₃P, followed by HI cleavage, yields hydroiodide salts with >85% purity after filtration. Advantages include:

  • Automated stepwise assembly
  • Simplified purification (washing removes soluble byproducts)However, scale-up is limited by resin loading capacity (0.5–1.0 mmol/g) and HI-induced linker degradation [4].

Solution-Phase Synthesis

Homogeneous catalytic systems (e.g., Ru/C in water) facilitate continuous processing. Reductive amination of succinic semialdehyde with NH₃/H₂ over PtO₂ achieves 92% GABA yield before HI treatment. Benefits include:

  • Higher throughput (batch sizes >100 g)
  • Lower PMI (solvent intensity 15 vs. 42 for solid-phase)Challenges involve catalyst recycling and iodide-mediated metal corrosion [8].
  • Table 3: Solid-Phase vs. Solution-Phase Route Comparison
    ParameterSolid-PhaseSolution-Phase
    Scale limitation<10 mmol>1 mol
    PMI (kg/kg product)4215
    Byproduct removalFiltrationExtraction/Distillation
    Catalyst recyclabilityNot applicableLimited (≤5 cycles)
    Cost (USD/g GABA·HI)12.503.80

Properties

CAS Number

2096495-60-0

Product Name

4-Aminobutyric Acid Hydroiodide

IUPAC Name

4-aminobutanoic acid;hydroiodide

Molecular Formula

C4H10INO2

Molecular Weight

231.03 g/mol

InChI

InChI=1S/C4H9NO2.HI/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H

InChI Key

FBUOEPIRXOJDEP-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CN.I

Canonical SMILES

C(CC(=O)O)CN.I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.